molecular formula C21H18N2O2 B12923074 4-(4-Methylphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one CAS No. 62803-75-2

4-(4-Methylphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one

Cat. No.: B12923074
CAS No.: 62803-75-2
M. Wt: 330.4 g/mol
InChI Key: QMWNNXHRCDBXTL-UHFFFAOYSA-N
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Description

2,3-Diphenyl-4-(p-tolyl)-1,2,4-oxadiazolidin-5-one is a heterocyclic compound that belongs to the class of oxadiazolidinones This compound is characterized by its unique structure, which includes two phenyl groups, a p-tolyl group, and an oxadiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-4-(p-tolyl)-1,2,4-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the oxadiazolidinone ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for 2,3-Diphenyl-4-(p-tolyl)-1,2,4-oxadiazolidin-5-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-4-(p-tolyl)-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2,3-Diphenyl-4-(p-tolyl)-1,2,4-oxadiazolidin-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-4-(p-tolyl)-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenyl-1,2,4-oxadiazolidin-5-one: Lacks the p-tolyl group, which may affect its reactivity and applications.

    4-(p-Tolyl)-1,2,4-oxadiazolidin-5-one:

    2,3-Diphenyl-4-(m-tolyl)-1,2,4-oxadiazolidin-5-one: Similar structure but with a different substitution pattern on the tolyl group.

Uniqueness

2,3-Diphenyl-4-(p-tolyl)-1,2,4-oxadiazolidin-5-one is unique due to its specific combination of phenyl and p-tolyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

62803-75-2

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

4-(4-methylphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C21H18N2O2/c1-16-12-14-18(15-13-16)22-20(17-8-4-2-5-9-17)23(25-21(22)24)19-10-6-3-7-11-19/h2-15,20H,1H3

InChI Key

QMWNNXHRCDBXTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(N(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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